5-Iodo-2-methylamino-nicotinic acid tert-butyl ester 5-Iodo-2-methylamino-nicotinic acid tert-butyl ester
Brand Name: Vulcanchem
CAS No.:
VCID: VC13696409
InChI: InChI=1S/C11H15IN2O2/c1-11(2,3)16-10(15)8-5-7(12)6-14-9(8)13-4/h5-6H,1-4H3,(H,13,14)
SMILES: CC(C)(C)OC(=O)C1=C(N=CC(=C1)I)NC
Molecular Formula: C11H15IN2O2
Molecular Weight: 334.15 g/mol

5-Iodo-2-methylamino-nicotinic acid tert-butyl ester

CAS No.:

Cat. No.: VC13696409

Molecular Formula: C11H15IN2O2

Molecular Weight: 334.15 g/mol

* For research use only. Not for human or veterinary use.

5-Iodo-2-methylamino-nicotinic acid tert-butyl ester -

Specification

Molecular Formula C11H15IN2O2
Molecular Weight 334.15 g/mol
IUPAC Name tert-butyl 5-iodo-2-(methylamino)pyridine-3-carboxylate
Standard InChI InChI=1S/C11H15IN2O2/c1-11(2,3)16-10(15)8-5-7(12)6-14-9(8)13-4/h5-6H,1-4H3,(H,13,14)
Standard InChI Key VEMRDRTVXGJBGA-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)C1=C(N=CC(=C1)I)NC
Canonical SMILES CC(C)(C)OC(=O)C1=C(N=CC(=C1)I)NC

Introduction

Chemical Identity and Structural Characteristics

Nomenclature and Molecular Formula

5-Iodo-2-methylamino-nicotinic acid tert-butyl ester is systematically named as tert-butyl 5-iodo-2-(methylamino)nicotinate under IUPAC guidelines. Its molecular formula is C11H15IN2O2\text{C}_{11}\text{H}_{15}\text{IN}_2\text{O}_2, with a molecular weight of 334.16 g/mol . The structure comprises a pyridine ring substituted with an iodine atom at the 5-position, a methylamino group at the 2-position, and a tert-butyl ester moiety at the carboxylic acid position (Figure 1).

Table 1: Key Identifiers of 5-Iodo-2-methylamino-nicotinic Acid tert-Butyl Ester

PropertyValueSource
CAS Number1556958-94-1
IUPAC Nametert-Butyl 5-iodo-2-(methylamino)nicotinate
Molecular FormulaC11H15IN2O2\text{C}_{11}\text{H}_{15}\text{IN}_2\text{O}_2
Molecular Weight334.16 g/mol
MDL NumberMFCD30723655

Spectroscopic and Computational Data

The compound’s InChI code is 1S/C11H15IN2O2/c1-11(2,3)16-10(15)8-5-7(12)6-14-9(8)13-4/h5-6H,1-4H3,(H,13,14), and its InChI key is VEMRDRTVXGJBGA-UHFFFAOYSA-N, enabling precise database searches . Computational analyses predict a topological polar surface area (TPSA) of 55.1 Ų and a logP value of 2.1, indicating moderate lipophilicity suitable for membrane permeability in drug design .

Physical and Chemical Properties

Physicochemical Profile

The compound exists as a solid at room temperature, with a purity of 98% as reported by suppliers . It requires storage in a dark, inert atmosphere at 2–8°C to prevent degradation, likely due to the photosensitivity of the iodine substituent and hydrolytic instability of the ester group .

Table 2: Physical Properties

PropertyValueSource
Physical FormSolid
Storage Conditions2–8°C, inert atmosphere, dark
Purity98%
Hazard StatementsH302, H312, H332, H319, H335

Stability and Reactivity

Synthetic Applications and Pharmacological Relevance

Role in Medicinal Chemistry

PrecautionRecommendationSource
Exposure ControlUse fume hoods
First AidRinse skin/eyes with water
DisposalFollow EPA guidelines
SupplierLocationProduct RangeContact
SuZhou ShiYa BiopharmaceuticalsChinaBulk APIssales@shiyabiopharm.com
Suzhou bayaoke BiotechnologyChinaResearch chemicals926069669@qq.com

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